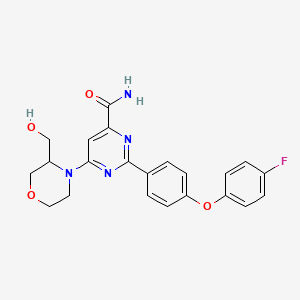

Nav1.7 blocker 1

Description

Structure

3D Structure

Properties

Molecular Formula |

C22H21FN4O4 |

|---|---|

Molecular Weight |

424.4 g/mol |

IUPAC Name |

2-[4-(4-fluorophenoxy)phenyl]-6-[3-(hydroxymethyl)morpholin-4-yl]pyrimidine-4-carboxamide |

InChI |

InChI=1S/C22H21FN4O4/c23-15-3-7-18(8-4-15)31-17-5-1-14(2-6-17)22-25-19(21(24)29)11-20(26-22)27-9-10-30-13-16(27)12-28/h1-8,11,16,28H,9-10,12-13H2,(H2,24,29) |

InChI Key |

BLUJYESVOGVXSE-UHFFFAOYSA-N |

Canonical SMILES |

C1COCC(N1C2=NC(=NC(=C2)C(=O)N)C3=CC=C(C=C3)OC4=CC=C(C=C4)F)CO |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the voltage-gated sodium channel Nav1.7, a pivotal target in modern pain therapeutics. We will explore its role in nociception, detail the molecular mechanisms of action for various classes of inhibitors, present key quantitative data, and outline the essential experimental protocols used in their discovery and characterization.

Introduction: Nav1.7 as a Genetically Validated Pain Target

The voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, is a critical component in the transmission of pain signals.[1] Its robust expression in peripheral sensory neurons, including nociceptors, places it at the frontline of pain perception.[2][3] The channel's role is unequivocally validated by human genetics: gain-of-function mutations in SCN9A lead to debilitating inherited pain syndromes like primary erythromelalgia and paroxysmal extreme pain disorder, while rare loss-of-function mutations result in a congenital insensitivity to pain (CIP), often without other significant neurological deficits.[4][5] This unique genetic evidence has established Nav1.7 as a high-priority target for the development of novel, non-opioid analgesics.

Structurally, Nav1.7 is a transmembrane protein composed of a single large alpha subunit with four homologous domains (DI-DIV). Each domain contains six transmembrane segments (S1-S6). The S1-S4 segments form the voltage-sensing domain (VSD), which responds to changes in membrane potential, while the S5-S6 segments from each of the four domains come together to form the central ion-conducting pore.

Core Mechanisms of Action of Nav1.7 Blockers

Inhibitors of Nav1.7 can be broadly classified based on their binding site and the conformational state of the channel they preferentially target. Achieving selectivity over other Nav subtypes (e.g., Nav1.5 in the heart or Nav1.1/1.2 in the central nervous system) is the primary challenge in developing safe and effective therapeutics.

2.1. Pore Blockers This is the most traditional mechanism for sodium channel inhibition. These compounds physically occlude the ion-conducting pathway.

-

Mechanism: Pore blockers typically access their binding site from the intracellular side when the channel is in the open state. Their binding is highly conserved across Nav channel subtypes, making isoform selectivity difficult to achieve.

-

Examples: Local anesthetics (e.g., lidocaine, tetracaine) and certain anticonvulsants operate via this mechanism. While effective, their lack of selectivity leads to dose-limiting side effects. Natural toxins like Tetrodotoxin (TTX) bind to a receptor site at the outer mouth of the pore (Site 1) and are potent, but generally non-selective, blockers.

2.2. Voltage-Sensor Domain (VSD) Modulators Targeting the VSDs, particularly the VSD of Domain IV (VSD4), has emerged as a highly successful strategy for developing selective Nav1.7 inhibitors.

-

Mechanism: These molecules, often aryl sulfonamides, bind to a pocket in the VSD4. This binding is state-dependent, showing a much higher affinity for the channel in depolarized, non-conducting (inactivated) states. By binding to and stabilizing the VSD4 in an inactivated conformation, these inhibitors prevent the channel from returning to a resting, activatable state, thereby reducing neuronal excitability.

-

Examples: The clinical candidate PF-05089771 is a well-characterized VSD4 modulator that exhibits high selectivity for Nav1.7. It demonstrates a slow onset of block that is dependent on depolarization, consistent with its preferential binding to inactivated channel states.

2.3. Extracellular Site 1 Blockers A newer class of inhibitors targets the extracellular pore vestibule, a site that offers unique opportunities for achieving subtype selectivity.

-

Mechanism: These compounds, which can be peptides or small molecules, bind to the outer pore of the channel. Selectivity is achieved by exploiting subtle differences in the amino acid sequences of this region between Nav subtypes. For instance, specific residues in the Domain III pore loop of human Nav1.7 create a unique binding pocket not present in other isoforms. Unlike intracellular pore blockers, these agents can inhibit the channel in a state-independent manner by sterically occluding sodium ion flux.

-

Examples: Natural peptide toxins from spiders and cone snails often target this site. More recently, small molecules like those developed by Siteone Therapeutics have been designed to mimic this interaction, achieving high potency and selectivity.

2.4. Gene Repression Therapies An alternative to direct channel blockade is to inhibit its expression at the genetic level.

-

Mechanism: This approach uses epigenome engineering tools, such as CRISPR-dCas9 or Zinc Finger Proteins, delivered via adeno-associated viruses (AAVs). These tools are designed to target the SCN9A gene and repress its transcription, leading to a long-lasting reduction in the number of Nav1.7 channels in the target neurons.

-

Application: Preclinical studies have shown that intrathecal delivery of these systems can effectively repress Nav1.7 in dorsal root ganglia and provide sustained analgesia in mouse models of inflammatory and neuropathic pain.

Quantitative Data of Representative Nav1.7 Blockers

The following table summarizes the inhibitory potency (IC50) of various compounds, highlighting differences in selectivity and mechanism. Lower IC50 values indicate higher potency.

| Compound | Class/Mechanism | Target | IC50 Value | Selectivity Profile | Reference(s) |

| PF-05089771 | Aryl Sulfonamide / VSD4 Modulator | Human Nav1.7 | 11 nM | >1000-fold vs. Nav1.5 | |

| Siteone Cmpd. [I] | Small Molecule / Extracellular Pore Blocker | Human Nav1.7 | 39 nM | >2500-fold vs. other Nav subtypes | |

| Tetracaine | Local Anesthetic / Intracellular Pore Blocker | Human Nav1.7 | 3.6 µM | Non-selective | |

| Tetrodotoxin (TTX) | Toxin / Extracellular Pore (Site 1) Blocker | Human Nav1.7 | 34 nM | Potent blocker of most TTX-sensitive Nav subtypes |

Key Experimental Protocols

The characterization of Nav1.7 blockers relies on a suite of specialized experimental techniques, from in vitro channel function to in vivo behavioral responses.

4.1. Patch-Clamp Electrophysiology This is the gold-standard method for directly measuring ion channel activity and assessing the mechanism of drug action at the molecular level.

-

Objective: To record sodium currents through Nav1.7 channels expressed in a cell and determine how a compound affects channel properties (e.g., activation, inactivation, recovery).

-

Methodology:

-

Cell Preparation: A mammalian cell line (e.g., HEK293 or CHO) stably expressing the human Nav1.7 channel is cultured.

-

Giga-seal Formation: A glass micropipette with a tip diameter of ~1 µm is pressed against a single cell. Gentle suction is applied to form a high-resistance (>1 GΩ) electrical seal between the pipette and the cell membrane.

-

Whole-Cell Configuration: The patch of membrane under the pipette tip is ruptured, allowing electrical and chemical access to the cell's interior.

-

Voltage Clamp: The cell's membrane potential is controlled by a specialized amplifier. A series of voltage steps (voltage protocol) are applied to elicit channel opening and closing.

-

Data Acquisition: The resulting ionic current flowing through the channels is measured. The compound of interest is then applied to the cell, and the voltage protocol is repeated to measure the compound's effect on the current.

-

-

State-Dependence Assessment: To determine if a blocker preferentially binds to a specific channel state, voltage protocols are designed to enrich for resting, open, or inactivated states before measuring the extent of block. For example, holding the cell at a very negative potential (-120 mV) maintains channels in the resting state, while a long depolarizing prepulse (+0 mV) will drive most channels into an inactivated state.

4.2. High-Throughput Screening (HTS) Assays To screen large libraries of compounds, higher throughput methods are required.

-

Automated Patch Clamp (APC): Platforms like the IonWorks Quattro or SyncroPatch automate the patch-clamp process on a multi-well plate (e.g., 384 wells), enabling the testing of thousands of compounds per day with high-quality electrophysiological data.

-

Fluorescence-Based Assays: These are indirect measures of channel activity.

-

Membrane Potential Dyes: Cells are loaded with a voltage-sensitive dye. A channel activator (e.g., veratridine) is used to cause sodium influx, which depolarizes the cell and changes the dye's fluorescence. Inhibitors are identified by their ability to prevent this fluorescence change.

-

Ion Flux Assays: These assays use an ion surrogate, like Thallium (Tl+), which can pass through the sodium channel. Cells are loaded with a Tl+-sensitive fluorescent dye. Channel activation leads to Tl+ influx and a change in fluorescence, which is blocked by inhibitors.

-

4.3. In Vivo Animal Models of Pain To test for analgesic efficacy, compounds are evaluated in preclinical animal models that mimic human pain conditions.

-

Objective: To determine if a Nav1.7 blocker can reduce pain-related behaviors in a living animal.

-

Common Models:

-

Inflammatory Pain: Inflammation is induced by injecting an irritant like carrageenan or Complete Freund's Adjuvant (CFA) into the animal's paw. This leads to thermal and mechanical hypersensitivity.

-

Neuropathic Pain: Nerve injury is created, for example, by Chronic Constriction Injury (CCI) of the sciatic nerve or by administering a neurotoxic chemotherapy agent like paclitaxel. This results in allodynia (pain from a normally non-painful stimulus) and hyperalgesia (exaggerated pain response).

-

-

Methodology:

-

Baseline Measurement: The animal's baseline sensitivity to mechanical (von Frey filaments) or thermal (Hargreaves test) stimuli is measured.

-

Induction of Pain State: The inflammatory or neuropathic injury is induced.

-

Compound Administration: After the pain state is established, the test compound is administered (e.g., via injection).

-

Post-Dosing Measurement: Mechanical and thermal sensitivity are re-assessed at various time points after dosing to determine the magnitude and duration of the analgesic effect.

-

Mandatory Visualizations

Caption: Nav1.7 amplifies generator potentials in peripheral nociceptors to initiate action potential propagation.

Caption: Major binding sites for different classes of Nav1.7 inhibitors on the channel's alpha subunit.

Caption: A stepwise workflow for characterizing a Nav1.7 inhibitor using manual patch-clamp electrophysiology.

Caption: A typical experimental workflow for assessing the efficacy of a Nav1.7 blocker in a rodent model.

References

- 1. What are Nav1.7 blockers and how do they work? [synapse.patsnap.com]

- 2. Preclinical Animal Models to Investigate the Role of Nav1.7 Ion Channels in Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Therapeutic targeting of voltage-gated sodium channel NaV1.7 for cancer metastasis [frontiersin.org]

- 4. Sodium channelopathies and pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Familial pain syndromes from mutations of the NaV1.7 sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Abstract

The voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, is a critical player in the transmission of pain signals. Its preferential expression in peripheral nociceptive neurons and its role in setting the threshold for action potential generation make it a key modulator of nociception. Human genetic studies have provided compelling evidence for its central role in pain perception; loss-of-function mutations in SCN9A lead to a congenital inability to experience pain, while gain-of-function mutations are linked to debilitating inherited pain syndromes.[1][2][3][4] This unique genetic validation has positioned Nav1.7 as a premier target for the development of novel analgesics. This technical guide provides an in-depth overview of the function of the Nav1.7 channel in nociception, including its electrophysiological properties, the impact of disease-associated mutations, key signaling pathways, and detailed experimental protocols for its study.

Introduction to Nav1.7 and its Role in Nociception

Nav1.7 is a tetrodotoxin-sensitive (TTX-S) voltage-gated sodium channel that is highly expressed in the dorsal root ganglia (DRG) and sympathetic ganglion neurons.[5] Within these neurons, Nav1.7 channels are concentrated at the peripheral terminals, where they act as amplifiers of subthreshold depolarizations. This amplification is crucial for bringing the neuron to the threshold required to fire an action potential, thereby initiating the pain signal that travels to the central nervous system.

The critical role of Nav1.7 in pain is underscored by human genetic findings. Individuals with loss-of-function mutations in the SCN9A gene exhibit a rare condition known as congenital insensitivity to pain (CIP), where they are unable to feel pain but are otherwise neurologically normal. Conversely, gain-of-function mutations in SCN9A lead to inherited pain disorders such as Inherited Erythromelalgia (IEM) and Paroxysmal Extreme Pain Disorder (PEPD), characterized by severe, chronic pain.

Quantitative Data on Nav1.7 Channel Properties

The function of Nav1.7 is defined by its unique electrophysiological properties, which are often altered by mutations associated with pain disorders. The following tables summarize key quantitative data for wild-type and mutant Nav1.7 channels.

Table 1: Electrophysiological Properties of Wild-Type Human Nav1.7

| Parameter | Value | Cell Type | Reference |

| V1/2 of Activation | -26.2 ± 1.6 mV | HEK293 | |

| -11 mV | CHO | ||

| V1/2 of Fast Inactivation | -81.3 ± 0.36 mV | HEK293 | |

| -73 mV | CHO | ||

| Recovery from Fast Inactivation (τfast) | 6.6 ± 0.6 ms | Xenopus oocytes (+β1) | |

| Recovery from Fast Inactivation (τslow) | 53.2 ± 12.7 ms | Xenopus oocytes (+β1) | |

| Deactivation Time Constant (τ at -100 mV) | ~1 ms | HEK293 | |

| IC50 for Tetrodotoxin (TTX) | 43 ± 7 nM | CHO |

Table 2: Electrophysiological Changes in Gain-of-Function Nav1.7 Mutations (Inherited Pain Syndromes)

| Mutation | Associated Disorder | Change in V1/2 of Activation | Change in V1/2 of Fast Inactivation | Other Notable Changes | Reference |

| I848T | Inherited Erythromelalgia | Hyperpolarizing shift | No significant change | Slower deactivation, increased ramp current | |

| L858H | Inherited Erythromelalgia | Hyperpolarizing shift | No significant change | Slower deactivation, increased ramp current | |

| F1449V | Inherited Erythromelalgia | -5 to -10 mV shift (hyperpolarizing) | Depolarizing shift | Faster inactivation kinetics | |

| A1632E | Mixed IEM & PEPD | -7 mV shift (hyperpolarizing) | +17 mV shift (depolarizing) | Slower deactivation, enhanced ramp currents | |

| V1298F | Paroxysmal Extreme Pain Disorder | No significant change | Depolarizing shift | Increased persistent current | |

| A1746G | Primary Erythromelalgia | Marked hyperpolarizing shift | Hyperpolarizing shift in slow inactivation | Faster activation and recovery from inactivation | |

| W1538R | Primary Erythromelalgia | Hyperpolarizing shift | Not reported | Gain-of-function properties to a lesser extent than A1746G |

Table 3: Electrophysiological Changes in Loss-of-Function Nav1.7 Mutations (Congenital Insensitivity to Pain)

| Mutation | Consequence | Change in Current Density | Other Notable Changes | Reference |

| Truncating mutations (various) | Non-functional protein | Abolished | --- | |

| R99H | Reduced protein expression | Reduced to ~51% of WT | Slight depolarizing shift in activation | |

| W917G | Non-functional channel | Almost abolished | No change in protein expression | |

| W1775R | Reduced function | Significantly smaller than WT | Depolarizing shift in activation | |

| L1831X | Truncated, non-functional | Significantly smaller than WT | Depolarizing shift in activation |

Signaling Pathways Involving Nav1.7 in Nociception

Nav1.7 does not function in isolation. Its activity and expression are modulated by various intracellular signaling molecules and interacting proteins, which in turn influence neuronal excitability.

Nav1.7 and MAP Kinase Signaling

Mitogen-activated protein kinases (MAPKs), such as ERK1/2 and p38, are known to be activated in nociceptors following peripheral injury and inflammation. These kinases can phosphorylate Nav1.7, leading to a hyperpolarizing shift in its activation voltage, which increases channel activity at subthreshold potentials and contributes to neuronal hyperexcitability and pain.

Regulation of Nav1.7 Trafficking by CRMP2

Collapsin response mediator protein 2 (CRMP2) is a cytosolic phosphoprotein that interacts with Nav1.7 and regulates its trafficking to the cell membrane. The interaction is enhanced by the SUMOylation of CRMP2. In neuropathic pain states, SUMOylated CRMP2 levels increase, leading to greater surface expression of Nav1.7 and heightened neuronal excitability. Disrupting the CRMP2-Nav1.7 interaction has been shown to reduce pain in preclinical models.

Nav1.7 and Gene Expression

The absence of Nav1.7 can lead to significant changes in the expression of other genes within DRG neurons. Notably, in Nav1.7 null mice, there is a dramatic upregulation of preproenkephalin mRNA, leading to increased levels of endogenous opioids. This finding suggests that part of the analgesic effect of Nav1.7 loss-of-function is mediated by an enhanced endogenous opioid tone.

References

- 1. Electrophysiological Properties of Mutant Nav1.7 Sodium Channels in a Painful Inherited Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Loss-of-function mutations in sodium channel Nav1.7 cause anosmia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Defining the Functional Role of NaV1.7 in Human Nociception - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of ranolazine on wild-type and mutant hNav1.7 channels and on DRG neuron excitability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Executive Summary

The voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, has emerged as a critical player in pain signaling within the peripheral nervous system. Its preferential expression in nociceptive and sympathetic neurons, coupled with compelling human genetic evidence, has solidified its status as a high-priority target for the development of novel analgesics. Gain-of-function mutations in Nav1.7 are linked to debilitating pain syndromes such as Inherited Erythromelalgia and Paroxysmal Extreme Pain Disorder, while loss-of-function mutations result in a congenital inability to perceive pain, without other significant neurological deficits.[1][2][3] This unique genetic validation underscores the potential for Nav1.7 inhibitors to achieve profound analgesia with a favorable side-effect profile.[4]

This technical guide provides an in-depth overview of the core functions of Nav1.7 in the peripheral nervous system. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this pivotal ion channel. The guide summarizes key quantitative data on channel properties, details essential experimental protocols for its study, and visualizes the complex signaling pathways and experimental workflows involved in Nav1.7 research.

Introduction: The "Gatekeeper" of Pain

Nav1.7 is a tetrodotoxin-sensitive (TTX-S) voltage-gated sodium channel predominantly expressed in the dorsal root ganglion (DRG) and sympathetic ganglion neurons. Structurally, it is a large membrane protein that facilitates the influx of sodium ions, leading to membrane depolarization and the initiation and propagation of action potentials in excitable cells.

What distinguishes Nav1.7 is its unique gating kinetics. It exhibits slow recovery from fast inactivation and a slow onset of closed-state inactivation. These properties allow Nav1.7 to generate a significant "ramp" current in response to small, slow depolarizations, effectively acting as a threshold channel that amplifies generator potentials at nociceptor terminals. This amplification is crucial for setting the threshold for action potential firing in response to painful stimuli.

Data Presentation: Quantitative Insights into Nav1.7 Function

The following tables summarize key quantitative data related to the electrophysiological properties of wild-type and mutant Nav1.7 channels, as well as the potency of various inhibitors. This data is essential for understanding the functional consequences of mutations and for the development of targeted therapeutics.

Table 1: Electrophysiological Properties of Wild-Type and Mutant Nav1.7 Channels

| Channel | Mutation | Associated Phenotype | V1/2 of Activation (mV) | V1/2 of Inactivation (mV) | Key Biophysical Changes | Reference(s) |

| Wild-Type | - | Normal Pain Perception | -26.2 to -11 | -73 to -68.2 | Baseline channel function | |

| Gain-of-Function | I848T | Inherited Erythromelalgia | Hyperpolarizing shift (~15 mV) | No significant change | Slower deactivation, larger ramp currents | |

| L858H | Inherited Erythromelalgia | Hyperpolarizing shift (~15 mV) | Depolarizing shift | Slower deactivation, larger ramp currents | ||

| A1632E | Mixed IEM & PEPD | Hyperpolarizing shift (~7 mV) | Depolarizing shift (~17 mV) | Impaired fast inactivation, persistent inward currents | ||

| A1746G | Primary Erythromelalgia | -23.9 ± 0.3 | - | Faster activation kinetics, larger window currents | ||

| W1538R | Primary Erythromelalgia | -16.9 ± 0.6 | - | Modest gain-of-function | ||

| Loss-of-Function | R99H | Congenital Insensitivity to Pain | -31.86 ± 1.48 | - | Reduced current density | |

| W917G | Congenital Insensitivity to Pain | - | - | Almost abolished current |

Table 2: Inhibitory Potency (IC50) of Selected Nav1.7 Blockers

| Compound | Class | IC50 (nM) for human Nav1.7 | Selectivity Profile | Reference(s) |

| Tetrodotoxin (TTX) | Toxin | 43 | Non-selective TTX-S channel blocker | |

| PF-05089771 | Aryl sulfonamide | 11 | >1000-fold selective over Nav1.5 and Nav1.8 | |

| GNE-0439 | Not specified | 340 | >100-fold selective over Nav1.5 | |

| Funapide | VGSC inhibitor | 54 | Also inhibits Nav1.2, Nav1.5, Nav1.6 | |

| SiteOne Compound [I] | Saxitoxin derivative | 39 | >1000-fold selective over other Nav isoforms | |

| DA-0218 | Propanamide derivative | 740 | No effect on Nav1.5 | |

| Protoxin-II | Tarantula venom peptide | 72 | Preferentially blocks Nav1.7 |

Signaling Pathways and Regulatory Mechanisms

The expression and function of Nav1.7 are dynamically regulated by various signaling pathways, particularly in the context of inflammation and nerve injury. Understanding these pathways is crucial for identifying novel therapeutic targets.

NGF-TrkA-MAPK Signaling Pathway

Nerve Growth Factor (NGF) is a key inflammatory mediator that upregulates Nav1.7 expression and sensitizes nociceptors. This process is primarily mediated through the high-affinity NGF receptor, TrkA, and subsequent activation of downstream signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) pathway.

Caption: NGF-TrkA-MAPK signaling pathway leading to increased Nav1.7 expression and function.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study Nav1.7 function in the peripheral nervous system.

Whole-Cell Patch-Clamp Recording of Nav1.7 Currents in HEK293 Cells

This protocol is used to characterize the biophysical properties of wild-type or mutant Nav1.7 channels in a heterologous expression system.

-

Cell Culture and Transfection:

-

Culture Human Embryonic Kidney (HEK293) cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in 5% CO2.

-

Co-transfect cells with plasmids encoding the human Nav1.7 α-subunit and the β1 and β2 auxiliary subunits using a calcium phosphate precipitation method. A fluorescent reporter plasmid (e.g., GFP) can be included to identify transfected cells.

-

Record sodium currents 40-72 hours post-transfection.

-

-

Electrophysiological Recording:

-

Solutions:

-

External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.3 with NaOH).

-

Internal (Pipette) Solution (in mM): 140 CsF, 1 EGTA, 10 NaCl, 10 HEPES (pH adjusted to 7.3 with CsOH).

-

-

Recording Setup: Use a patch-clamp amplifier and data acquisition software. Fabricate borosilicate glass pipettes with a resistance of 1-2 MΩ when filled with the internal solution.

-

Procedure:

-

Establish a whole-cell configuration on a transfected cell.

-

Hold the cell at a membrane potential of -120 mV.

-

Activation Protocol: Apply a series of depolarizing voltage steps (e.g., from -100 mV to +60 mV in 5 mV increments) to elicit sodium currents.

-

Steady-State Inactivation Protocol: Apply a 500 ms prepulse to various potentials (e.g., -140 mV to 0 mV) followed by a test pulse to a potential that elicits a maximal current (e.g., 0 mV) to determine the voltage-dependence of inactivation.

-

Ramp Protocol: Apply a slow depolarizing ramp (e.g., from -100 mV to +20 mV over 600 ms) to measure the ramp current.

-

-

Isolation and Culture of Dorsal Root Ganglion (DRG) Neurons

This protocol is for studying Nav1.7 in its native environment.

-

Dissection:

-

Anesthetize and euthanize an adult rat or mouse according to approved institutional protocols.

-

Dissect the vertebral column to expose the spinal cord and locate the DRGs.

-

Carefully excise the DRGs and place them in ice-cold, sterile Hank's Balanced Salt Solution (HBSS).

-

-

Dissociation:

-

Transfer the DRGs to an enzymatic digestion solution containing collagenase and dispase (or trypsin) and incubate at 37°C.

-

Mechanically dissociate the ganglia by gentle trituration with a fire-polished Pasteur pipette.

-

Centrifuge the cell suspension through a Percoll or BSA gradient to separate neurons from non-neuronal cells.

-

-

Plating and Culture:

-

Resuspend the neuronal pellet in a suitable culture medium (e.g., Neurobasal medium supplemented with B27, L-glutamine, and NGF).

-

Plate the neurons on coverslips pre-coated with poly-D-lysine and laminin.

-

Culture the neurons at 37°C in 5% CO2 for 24-48 hours before electrophysiological recording or other assays.

-

Animal Models of Pain

-

Inflammatory Pain (Formalin Test):

-

Acclimatize mice to the testing environment.

-

Inject a dilute solution of formalin (e.g., 2.5% in saline) into the plantar surface of the hind paw.

-

Immediately place the animal in an observation chamber.

-

Record the amount of time the animal spends licking or biting the injected paw over a period of up to 60 minutes.

-

The response is typically biphasic: Phase I (0-5 minutes) represents acute nociception, and Phase II (15-40 minutes) reflects inflammatory pain and central sensitization.

-

-

Neuropathic Pain (Chronic Constriction Injury - CCI):

-

Anesthetize a rat.

-

Make an incision on the lateral side of the mid-thigh to expose the sciatic nerve.

-

Loosely tie four ligatures (e.g., 4-0 chromic gut) around the nerve, proximal to its trifurcation, with about 1 mm spacing between them.

-

Close the muscle and skin layers with sutures.

-

Allow the animal to recover. Neuropathic pain behaviors, such as mechanical allodynia and thermal hyperalgesia, typically develop within a few days and can be assessed using von Frey filaments and radiant heat sources, respectively.

-

Mandatory Visualizations: Workflows and Logical Relationships

The following diagrams, created using the DOT language, illustrate key workflows in Nav1.7 research.

Experimental Workflow for Characterizing a Novel SCN9A Mutation

Caption: Workflow for the functional characterization of a novel SCN9A mutation.

Drug Discovery Workflow for Selective Nav1.7 Inhibitors

Caption: A typical drug discovery workflow for developing selective Nav1.7 inhibitors.

Conclusion and Future Directions

Nav1.7 remains one of the most compelling targets for the development of novel pain therapeutics due to its critical role in nociception, validated by human genetics. While the development of selective Nav1.7 inhibitors has faced challenges, a deeper understanding of the channel's biophysics, its regulation by signaling pathways, and its precise role in different pain states continues to drive innovation in this field. Future research will likely focus on developing state-dependent blockers, exploring allosteric modulation, and potentially employing gene-based therapies to target Nav1.7 with greater precision and efficacy. The methodologies and data presented in this guide provide a solid foundation for these ongoing and future endeavors, with the ultimate goal of delivering a new generation of safe and effective analgesics to patients suffering from chronic pain.

References

- 1. A combined protocol for isolation, culture, and patch-clamp recording of dorsal root ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 3. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The voltage-gated sodium channel Nav1.7 has emerged as a critical player in pain signaling, making it a highly sought-after target for the development of novel analgesics. Genetic studies have unequivocally linked gain-of-function mutations in the SCN9A gene, which encodes Nav1.7, to inherited pain syndromes like inherited erythromelalgia (IEM) and paroxysmal extreme pain disorder.[1][2] Conversely, loss-of-function mutations result in a complete inability to perceive pain, a rare condition known as congenital insensitivity to pain (CIP).[3] This striking genetic evidence underscores the pivotal role of Nav1.7 in nociception. This technical guide provides a comprehensive overview of the structural biology of the Nav1.7 channel, focusing on its architecture, function, and the experimental methodologies used to elucidate its properties.

Architectural Overview of the Nav1.7 Channel

The Nav1.7 channel, like other voltage-gated sodium channels, is a large transmembrane protein complex. The principal component is the α-subunit, a polypeptide of approximately 260 kDa, which forms the ion-conducting pore and the voltage-sensing machinery. The α-subunit is organized into four homologous domains (DI-DIV), each containing six transmembrane helices (S1-S6). Within each domain, the S1-S4 segments constitute the voltage-sensing domain (VSD), while the S5-S6 segments and the re-entrant P-loop between them form the pore module (PM).[4] The four pore modules assemble in the center to create the ion selectivity filter.

The α-subunit is typically associated with one or more auxiliary β-subunits (β1, β2, β3, β4), which are smaller transmembrane proteins that modulate channel gating, trafficking, and localization.[5] Cryo-electron microscopy (cryo-EM) studies have provided high-resolution structures of the human Nav1.7 channel, often in complex with β1 and β2 subunits, revealing the intricate interactions between these components.

Key Functional Domains

The Voltage-Sensing Domains (VSDs)

Each of the four VSDs (VSDI-VSDIV) functions as a modular unit that responds to changes in the membrane potential. The S4 helix in each VSD is characterized by a series of positively charged amino acid residues (typically arginine or lysine) arranged in a helical pattern. Upon membrane depolarization, the outward movement of the S4 segments triggers a conformational change that is transmitted to the pore domain via the S4-S5 linkers, leading to channel opening. The VSDs of different Nav channel subtypes exhibit sequence variations, which are exploited by various toxins and small molecules to achieve subtype selectivity.

The Pore Module and Selectivity Filter

The pore module, formed by the S5 and S6 helices and the P-loops from each of the four domains, creates the central ion conduction pathway. The narrowest part of the pore, the selectivity filter, is responsible for the channel's high selectivity for Na+ ions over other cations. The selectivity filter of Nav channels is characterized by a conserved motif of four amino acid residues: Aspartic acid (D) in DI, Glutamic acid (E) in DII, Lysine (K) in DIII, and Alanine (A) in DIV, often referred to as the DEKA motif. The precise dimensions and electrostatic properties of this region are critical for efficient sodium ion permeation.

Quantitative Biophysical and Pharmacological Properties

The functional characteristics of the Nav1.7 channel have been extensively studied using electrophysiological techniques. The tables below summarize key quantitative data regarding its biophysical properties and inhibition by various molecules.

Table 1: Biophysical Properties of the Human Nav1.7 Channel

| Property | Value | Conditions | Reference(s) |

| Activation (V1/2) | -22 ± 2.7 mV | Expressed in Xenopus oocytes | |

| -21.64 ± 0.96 mV | Expressed in CHO cells | ||

| Steady-State Fast Inactivation (V1/2) | -68.2 ± 0.43 mV | Expressed in Xenopus oocytes | |

| -62.85 ± 0.15 mV | Expressed in HEK293 cells | ||

| Steady-State Slow Inactivation (V1/2) | -49.15 ± 0.80 mV | Expressed in CHO cells | |

| Time Constant of Fast Inactivation (τh at -20 mV) | 19.8 ± 3.6 ms | Expressed in Xenopus oocytes | |

| Recovery from Fast Inactivation (τfast) | 19.6 ± 0.8 ms | Expressed in Xenopus oocytes | |

| Recovery from Fast Inactivation (τslow) | 933.4 ± 54.6 ms | Expressed in Xenopus oocytes | |

| Deactivation Time Constant | Varies with voltage | Mouse DRG neurons |

Note: Values can vary depending on the expression system, recording conditions, and the presence of auxiliary subunits.

Table 2: Inhibition of Human Nav1.7 by Toxins and Small Molecules

| Inhibitor | IC50 | Target Site | Reference(s) |

| Tetrodotoxin (TTX) | 18.6 ± 1.0 nM | Pore Blocker | |

| Saxitoxin (STX) | 702 ± 53 nM | Pore Blocker | |

| ProTx-II | 1.7 nM | VSDII | |

| Huwentoxin-IV | 2.6 ± 0.13 nM | VSDII | |

| CNV1014802 (Resting State) | 71.66 µM | State-dependent | |

| CNV1014802 (Inactivated State) | 1.77 µM | State-dependent |

Experimental Protocols

Elucidating the structure and function of the Nav1.7 channel requires a combination of sophisticated experimental techniques. Below are overviews of the key methodologies.

Protein Expression and Purification for Structural Studies

Obtaining sufficient quantities of high-quality Nav1.7 protein is a critical first step for structural determination by cryo-EM.

-

Construct Design: The full-length human Nav1.7 α-subunit and β1 and β2 subunits are cloned into mammalian expression vectors. Often, a tag (e.g., GFP or a purification tag) is added to facilitate purification and visualization.

-

Transient Transfection: High-density suspension cultures of human embryonic kidney (HEK293) cells are transiently transfected with the expression plasmids.

-

Cell Culture and Harvest: Cells are cultured for 48-72 hours to allow for protein expression. They are then harvested by centrifugation.

-

Membrane Preparation: The harvested cells are lysed, and the membrane fraction containing the Nav1.7 channel complex is isolated by ultracentrifugation.

-

Solubilization: The membrane proteins are solubilized from the lipid bilayer using detergents such as digitonin or lauryl maltose neopentyl glycol (LMNG).

-

Affinity Chromatography: The solubilized protein is purified using affinity chromatography, targeting the purification tag on the α-subunit.

-

Size-Exclusion Chromatography: The final purification step involves size-exclusion chromatography to isolate the intact Nav1.7-β1-β2 complex and ensure homogeneity.

Cryo-Electron Microscopy (Cryo-EM) Sample Preparation and Data Collection

Cryo-EM has been instrumental in determining the high-resolution structures of Nav1.7.

-

Sample Preparation: The purified Nav1.7 protein complex is concentrated to an appropriate level. For imaging, a small volume of the protein solution is applied to a cryo-EM grid.

-

Vitrification: The grid is blotted to create a thin film of the sample and then rapidly plunged into liquid ethane. This process, known as vitrification, freezes the sample in a thin layer of non-crystalline ice, preserving the native structure of the protein.

-

Data Collection: The vitrified grids are loaded into a transmission electron microscope. A large number of images (micrographs) are automatically collected from different areas of the grid.

-

Image Processing: The collected micrographs are processed to identify individual protein particles. These particles are then aligned and averaged to generate a high-resolution three-dimensional reconstruction of the Nav1.7 channel.

Whole-Cell Patch-Clamp Electrophysiology

This technique is the gold standard for studying the functional properties of ion channels like Nav1.7.

-

Cell Culture: HEK293 cells are transiently or stably transfected with the Nav1.7 expression constructs and plated on glass coverslips.

-

Recording Setup: A coverslip with the cells is placed in a recording chamber on the stage of an inverted microscope. The chamber is perfused with an extracellular solution.

-

Pipette Fabrication: Glass micropipettes with a tip resistance of 3-7 MΩ are pulled and filled with an intracellular solution.

-

Giga-seal Formation: The micropipette is carefully brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (a "giga-seal") between the pipette tip and the membrane.

-

Whole-Cell Configuration: A brief pulse of suction is applied to rupture the patch of membrane under the pipette tip, establishing electrical access to the entire cell.

-

Voltage-Clamp Recordings: The membrane potential is clamped at a holding potential (e.g., -120 mV), and voltage steps are applied to elicit and record the sodium currents flowing through the Nav1.7 channels. Various voltage protocols are used to measure activation, inactivation, and recovery kinetics.

Signaling Pathways and Molecular Interactions

Nav1.7 plays a crucial role in the transmission of pain signals from the periphery to the central nervous system. Its activity is modulated by a variety of intracellular signaling molecules and interacting proteins.

Inflammatory mediators, such as Tumor Necrosis Factor-alpha (TNF-α) and Nerve Growth Factor (NGF), can sensitize nociceptors by upregulating Nav1.7 expression and function, often through the activation of intracellular signaling cascades like the MAPK pathway. Furthermore, Nav1.7 interacts with various intracellular proteins that modulate its trafficking and gating. For instance, Collapsin Response Mediator Protein 2 (CRMP2) has been shown to regulate Nav1.7 trafficking to the neuronal membrane, and this interaction is implicated in neuropathic pain. Fibroblast Growth Factor 13 (FGF13) also interacts with Nav1.7 to modulate its current density, playing a role in thermal hypersensitivity.

Experimental and Logical Workflows

The structural and functional characterization of the Nav1.7 channel follows a logical workflow, integrating various experimental techniques to build a comprehensive understanding.

This workflow begins with molecular cloning and protein production, leading to parallel tracks of structural determination via cryo-EM and functional characterization using electrophysiology. The insights gained from both streams are then integrated to inform drug design and are ultimately validated in preclinical models of pain.

Conclusion

The structural and functional elucidation of the Nav1.7 channel has provided a detailed blueprint for understanding its critical role in pain perception. The high-resolution structures obtained through cryo-EM, combined with extensive biophysical and pharmacological data, have revealed key features of the channel's architecture, gating mechanisms, and sites of interaction for various modulators. This wealth of information is paving the way for the rational design of novel, subtype-selective Nav1.7 inhibitors with the potential to offer a new generation of safe and effective analgesics. Continued research into the dynamic conformational changes of the channel and its interactions with the cellular environment will undoubtedly accelerate the development of these much-needed therapeutics.

References

- 1. Structural basis for severe pain caused by mutations in the S4-S5 linkers of voltage-gated sodium channel NaV1.7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (Open Access) Structural basis for severe pain caused by mutations in the S4-S5 linkers of voltage-gated sodium channel NaV1.7. (2023) | Goragot Wisedchaisri | 4 Citations [scispace.com]

- 3. physoc.org [physoc.org]

- 4. Mining the NaV1.7 interactome: Opportunities for chronic pain therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mapping protein interactions of sodium channel NaV1.7 using epitope‐tagged gene‐targeted mice - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Abstract

The voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, is a critical determinant of pain perception in humans.[1][2] Its preferential expression in peripheral nociceptive neurons positions it as a key regulator of pain signaling.[2][3][4] Genetic variations in SCN9A are linked to a spectrum of inherited pain disorders, ranging from extreme pain hypersensitivity to a complete inability to perceive pain. Gain-of-function mutations are associated with debilitating pain conditions such as Inherited Erythromelalgia (IEM) and Paroxysmal Extreme Pain Disorder (PEPD), while loss-of-function mutations lead to Congenital Insensitivity to Pain (CIP). This dichotomy makes Nav1.7 a highly attractive target for the development of novel analgesics. This technical guide provides an in-depth overview of the relationship between SCN9A mutations and pain disorders, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

The Role of Nav1.7 in Nociception

Nav1.7 channels are characterized by their ability to amplify small, subthreshold depolarizations in nociceptors. This "threshold-setting" function is crucial for the initiation and propagation of action potentials in response to noxious stimuli. The channel's biophysical properties, including its rapid activation and inactivation kinetics, allow it to act as a signal booster, bringing the neuron's membrane potential to the threshold required to activate other sodium channels, such as Nav1.8, which are responsible for the upstroke of the action potential.

Signaling Pathway in Nociceptors

Inflammatory mediators and other noxious stimuli can lead to the activation of intracellular signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway. Extracellular signal-regulated kinase (ERK), a member of the MAPK family, can phosphorylate Nav1.7, leading to a hyperpolarizing shift in its voltage-dependence of activation. This sensitization of Nav1.7 lowers the threshold for neuronal firing, contributing to the heightened pain sensitivity observed in inflammatory conditions.

SCN9A Mutations and Associated Pain Phenotypes

Mutations in the SCN9A gene give rise to a spectrum of distinct pain phenotypes, broadly categorized as gain-of-function or loss-of-function disorders.

Gain-of-Function Mutations: Hyper-excitability and Pain

Gain-of-function mutations in SCN9A lead to hyperexcitability of nociceptive neurons, resulting in severe pain conditions. These mutations typically alter the electrophysiological properties of the Nav1.7 channel, causing it to open more easily or remain open for longer.

-

Inherited Erythromelalgia (IEM): Characterized by intense burning pain, redness, and heat in the extremities, often triggered by warmth and exercise. IEM-associated mutations commonly cause a hyperpolarizing shift in the voltage-dependence of activation, making the channel open at more negative membrane potentials.

-

Paroxysmal Extreme Pain Disorder (PEPD): Presents with episodes of severe, deep burning pain in the rectal, ocular, or mandibular regions, often accompanied by flushing. PEPD mutations frequently impair the fast inactivation of the Nav1.7 channel, leading to a persistent inward sodium current.

-

Small Fiber Neuropathy (SFN): A condition characterized by severe pain attacks and a reduced ability to distinguish between hot and cold. Some SCN9A variants associated with SFN cause the channel to not close completely, leading to an abnormal influx of sodium ions.

Table 1: Quantitative Electrophysiological Data for SCN9A Gain-of-Function Mutations

| Disorder | Mutation | Change in V1/2 of Activation (mV) | Change in V1/2 of Inactivation (mV) | Other Electrophysiological Changes |

| IEM | L858H | -14.6 | No significant change | Slowed deactivation |

| IEM | I848T | -14.8 | No significant change | Slowed deactivation, increased ramp current |

| IEM | F1449V | -13 to -15 | +5 (depolarizing shift) | - |

| IEM | A863P | -7.9 to -11 | No significant change | Depolarized resting membrane potential |

| IEM | G856D | Hyperpolarized | Depolarized | Increased ramp current |

| PEPD | M1627K | No significant change | +8.7 (depolarizing shift) | Impaired fast inactivation |

| PEPD | T1622M | No significant change | +11.2 (depolarizing shift) | Impaired fast inactivation |

| SFN | I228M | Hyperpolarized | - | Increased resurgent currents |

| SFN | G856D | Hyperpolarized | Depolarized | Increased ramp current |

Loss-of-Function Mutations: Hypo-excitability and Pain Insensitivity

Loss-of-function mutations in SCN9A result in non-functional or absent Nav1.7 channels, leading to a profound inability to perceive pain.

-

Congenital Insensitivity to Pain (CIP): An autosomal recessive disorder where individuals are unable to feel pain from birth. This often leads to repeated injuries, such as burns, fractures, and self-mutilation, as the protective sensation of pain is absent. Most CIP-causing mutations are nonsense, frameshift, or splice-site mutations that result in a truncated, non-functional protein.

Table 2: Quantitative Electrophysiological Data for SCN9A Loss-of-Function Mutations

| Disorder | Mutation | Change in Peak Current Density | Other Electrophysiological Changes |

| CIP | R896Q | Complete loss of function | Reduced membrane localization |

| CIP | ΔR1370-L1374 | Complete loss of function | Reduced membrane localization |

| CIP | S459X | No detectable current | Truncated protein |

| CIP | I767X | No detectable current | Truncated protein |

| CIP | W897X | No detectable current | Truncated protein |

| CIP | R523X | Not specified, leads to non-functional channel | Nonsense mutation |

| CIP | C1719R | Not specified, results in channelopathy | Missense mutation |

| CIP | Arg99His | Significantly decreased | Reduced total Nav1.7 protein levels |

| CIP | Trp917Gly | Almost abolished | No effect on protein expression |

Experimental Methodologies for Characterizing SCN9A Mutations

A systematic workflow is employed to identify and characterize the functional consequences of SCN9A mutations.

Genetic Screening

Genomic DNA is extracted from patient blood samples, and the coding exons and flanking intronic regions of the SCN9A gene are sequenced to identify potential mutations.

Heterologous Expression Systems

To study the functional effects of identified mutations, the wild-type and mutant human SCN9A cDNA are cloned into expression vectors. These vectors are then transfected into mammalian cell lines that do not endogenously express Nav1.7, such as Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells.

Whole-Cell Patch-Clamp Electrophysiology

Patch-clamp electrophysiology is the gold-standard technique for characterizing the function of ion channels.

Protocol: Whole-Cell Patch-Clamp Recording of Nav1.7 Currents

-

Cell Culture and Transfection:

-

Culture HEK293 or CHO cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.

-

Transiently transfect cells with plasmids containing wild-type or mutant SCN9A cDNA and a fluorescent marker (e.g., GFP) to identify transfected cells.

-

-

Solutions:

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH adjusted to 7.3 with CsOH. Cesium fluoride is used to block potassium channels.

-

-

Recording Procedure:

-

Pull borosilicate glass pipettes to a resistance of 2-4 MΩ when filled with the internal solution.

-

Establish a giga-ohm seal between the pipette tip and the cell membrane of a transfected cell.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Hold the cell at a holding potential of -120 mV to ensure all channels are in the closed state.

-

-

Voltage Protocols:

-

Activation: From a holding potential of -120 mV, apply depolarizing voltage steps in 5 or 10 mV increments (e.g., from -80 mV to +60 mV) for a short duration (e.g., 50 ms). The peak inward current at each voltage step is measured to construct a current-voltage (I-V) curve. The conductance is then calculated and plotted against the test potential, and the data are fitted with a Boltzmann function to determine the half-maximal voltage of activation (V1/2 of activation).

-

Steady-State Fast Inactivation: From a holding potential of -120 mV, apply a series of 500 ms pre-pulses to various voltages (e.g., from -140 mV to -10 mV) followed by a test pulse to a potential that elicits a maximal inward current (e.g., 0 mV). The peak current during the test pulse is normalized to the maximum current and plotted against the pre-pulse potential. The data are fitted with a Boltzmann function to determine the half-maximal voltage of inactivation (V1/2 of inactivation).

-

Animal Models

To investigate the in vivo consequences of SCN9A mutations, genetically modified animal models, such as knock-in mice or zebrafish, are generated. These models allow for the study of pain behavior in response to various stimuli (thermal, mechanical) and the assessment of potential therapeutic interventions.

Therapeutic Implications and Future Directions

The critical role of Nav1.7 in pain signaling makes it a prime target for the development of novel analgesics. The contrasting phenotypes of gain-of-function and loss-of-function mutations provide a unique therapeutic window. Selective inhibitors of Nav1.7 are being actively pursued with the aim of mimicking the pain-free state of individuals with CIP without the adverse effects associated with non-selective sodium channel blockers.

However, the development of clinically effective and selective Nav1.7 inhibitors has been challenging. A deeper understanding of the complex regulation of Nav1.7, including its interaction with other proteins and its role in different neuronal populations, is crucial for the successful development of next-generation pain therapeutics. The continued study of naturally occurring SCN9A mutations and their functional consequences will undoubtedly provide valuable insights to guide these efforts.

References

For Researchers, Scientists, and Drug Development Professionals

Introduction

The voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, is a critical component in the transmission of nociceptive signals. Its preferential expression in peripheral sensory neurons, particularly the dorsal root ganglion (DRG) neurons, and its profound influence on pain perception have positioned it as a key target for analgesic drug development. Genetic studies have solidified its importance: gain-of-function mutations are linked to debilitating pain syndromes like inherited erythromelalgia and paroxysmal extreme pain disorder, while loss-of-function mutations result in a congenital insensitivity to pain[1][2]. This guide provides an in-depth overview of Nav1.7 expression in DRG neurons, detailing its localization, the quantitative expression data, and the experimental protocols used for its study.

Localization and Function of Nav1.7 in DRG Neurons

Nav1.7 is robustly expressed in the somata of both peptidergic and non-peptidergic small-diameter DRG neurons, which give rise to nociceptive C- and Aδ-fibers[1][2]. Its expression extends along the entire axon of these neurons, from the peripheral terminals in the skin (intraepidermal nerve fibers) to the central presynaptic terminals in the superficial lamina of the spinal cord's dorsal horn[1]. This widespread distribution underscores its multifaceted role in pain signaling, including the initiation of action potentials at peripheral nerve endings, conduction along the axon, and neurotransmitter release at the central synapse. Functionally, Nav1.7 is a tetrodotoxin-sensitive (TTX-S) channel characterized by slow recovery from fast inactivation and slow closed-state inactivation. These properties allow it to amplify small, slow depolarizations, effectively acting as a "threshold channel" that sets the sensitivity for action potential generation.

Quantitative Data on Nav1.7 Expression

The expression of Nav1.7 can be modulated in various physiological and pathological conditions. The following tables summarize key quantitative findings from the literature.

Table 1: Nav1.7 Expression in Subpopulations of Rat DRG Neurons

| DRG Neuron Subpopulation | Percentage of Neurons Expressing Nav1.7 | Reference |

| IB4-positive (non-peptidergic) | 64.8% | |

| CGRP-positive (peptidergic) | 57.8% | |

| Neurofilament-positive (medium diameter) | ~15% | |

| Functionally-identified nociceptors | ~85% |

Table 2: Relative mRNA Expression of Nav Subtypes in Human and Mouse DRG

| Nav Subtype | Relative Expression in Human DRG | Relative Expression in Mouse DRG | Reference |

| Nav1.7 | ~50% | ~18% | |

| Nav1.8 | ~12% | ~45% |

Table 3: Regulation of Nav1.7 Expression in Pathological Models

| Model | Change in Nav1.7 Expression | Location of Change | Reference |

| Paclitaxel-induced neuropathy (rats) | Increased | L4-L5 DRG neurons | |

| Sciatic nerve compression with nucleus pulposus (rats) | Upregulated | L5 DRG neurons | |

| Carrageenan-induced inflammation (rats) | Increased | DRG neurons | |

| Experimentally-induced diabetes (rats) | Upregulated | DRG neurons | |

| Burn injury (mice) | No significant change in total expression, but contributes to hyperexcitability | DRG neurons | |

| Chronic muscle pain (rats) | Increased | L4-L5 DRG neurons |

Key Experimental Protocols

Immunohistochemistry (IHC) for Nav1.7 Localization

This protocol is adapted from studies localizing Nav1.7 in rat DRG tissue.

-

Tissue Preparation:

-

Anesthetize the animal and perfuse transcardially with saline followed by 4% paraformaldehyde in phosphate-buffered saline (PBS).

-

Dissect the desired DRG (e.g., L4-L5) and post-fix in 4% paraformaldehyde for 2-4 hours at 4°C.

-

Cryoprotect the tissue by incubating in 30% sucrose in PBS overnight at 4°C.

-

Embed the tissue in optimal cutting temperature (OCT) compound and freeze.

-

Section the DRG at 10-14 µm thickness using a cryostat and mount on charged slides.

-

-

Immunostaining:

-

Wash sections with PBS three times for 5 minutes each.

-

Permeabilize and block non-specific binding by incubating in a blocking solution (e.g., 10% normal goat serum, 0.3% Triton X-100 in PBS) for 1 hour at room temperature.

-

Incubate with the primary antibody against Nav1.7 (diluted in blocking solution) overnight at 4°C. For co-localization studies, incubate with other primary antibodies (e.g., anti-CGRP, anti-peripherin, or IB4-lectin) simultaneously.

-

Wash sections with PBS three times for 10 minutes each.

-

Incubate with the appropriate fluorescently-labeled secondary antibodies (diluted in blocking solution) for 1-2 hours at room temperature in the dark.

-

Wash sections with PBS three times for 10 minutes each.

-

Coverslip the slides using an anti-fade mounting medium.

-

-

Imaging and Analysis:

-

Visualize the staining using a confocal or fluorescence microscope.

-

Capture images and quantify the number and intensity of Nav1.7-positive neurons, often as a percentage of total neurons (e.g., identified by a pan-neuronal marker like NeuN or βIII-tubulin).

-

Quantitative Real-Time PCR (qRT-PCR) for Nav1.7 mRNA Expression

This protocol is a general guideline for quantifying Nav1.7 mRNA levels in DRG tissue.

-

RNA Extraction:

-

Dissect DRGs from control and experimental animals and immediately freeze in liquid nitrogen or place in an RNA stabilization solution.

-

Homogenize the tissue and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and/or a bioanalyzer.

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) and/or random primers.

-

-

qRT-PCR:

-

Prepare the PCR reaction mix containing cDNA template, forward and reverse primers for Nav1.7 (SCN9A), and a suitable qPCR master mix (e.g., SYBR Green or TaqMan).

-

Include primers for a stable housekeeping gene (e.g., GAPDH, HPRT1) for normalization.

-

Run the reaction on a real-time PCR cycler.

-

Analyze the data using the comparative Cq (ΔΔCq) method to determine the relative fold change in Nav1.7 expression between experimental groups.

-

Whole-Cell Patch-Clamp Electrophysiology

This protocol allows for the functional characterization of Nav1.7 channels in isolated DRG neurons.

-

DRG Neuron Culture:

-

Dissect DRGs and place them in a dissociation medium (e.g., DMEM/F12).

-

Enzymatically digest the ganglia (e.g., with collagenase and dispase) to release the neurons.

-

Mechanically triturate the tissue to obtain a single-cell suspension.

-

Plate the neurons on coated coverslips (e.g., with poly-D-lysine and laminin) and culture in a suitable growth medium.

-

-

Electrophysiological Recording:

-

Transfer a coverslip with adherent neurons to a recording chamber on the stage of an inverted microscope.

-

Continuously perfuse the chamber with an external solution (containing physiological concentrations of ions).

-

Fabricate patch pipettes from borosilicate glass capillaries and fill with an internal solution (containing ions mimicking the intracellular environment).

-

Establish a high-resistance seal (gigaohm seal) between the pipette tip and the membrane of a target neuron.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Record sodium currents in voltage-clamp mode using a patch-clamp amplifier. Apply specific voltage protocols to elicit currents and study channel properties such as current-voltage relationships, activation, inactivation, and recovery from inactivation.

-

To isolate Nav1.7 currents, pharmacological tools can be used, such as the selective blocker ProTx-II.

-

Visualizations

Signaling and Functional Pathway of Nav1.7 in Nociception

References

- 1. Expression of Nav1.7 in DRG neurons extends from peripheral terminals in the skin to central preterminal branches and terminals in the dorsal horn - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Expression of Nav1.7 in DRG neurons extends from peripheral terminals in the skin to central preterminal branches and terminals in the dorsal horn - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

The voltage-gated sodium channel Nav1.7 has emerged as a critical target in the quest for novel analgesics.[1][2] Encoded by the SCN9A gene, Nav1.7 is preferentially expressed in peripheral sensory neurons, where it plays a pivotal role in the initiation and propagation of action potentials in response to noxious stimuli.[3] Genetic studies in humans have provided compelling validation for this target: gain-of-function mutations in SCN9A are linked to inherited pain syndromes such as inherited erythromelalgia and paroxysmal extreme pain disorder, while loss-of-function mutations lead to a congenital insensitivity to pain.[1][4] This has spurred significant efforts in the development of selective Nav1.7 inhibitors, with a host of compounds progressing through preclinical evaluation.

This technical guide provides an in-depth overview of the preclinical data for Nav1.7 inhibitors, with a focus on quantitative data, detailed experimental methodologies, and visualization of key pathways and workflows.

Quantitative Preclinical Data for Select Nav1.7 Inhibitors

The following tables summarize key in vitro and in vivo data for several notable Nav1.7 inhibitors that have been evaluated in preclinical studies. These compounds represent different chemical classes and have been assessed in a variety of models.

| Compound | Chemical Class | In Vitro Potency (IC50) | Preclinical Model(s) | In Vivo Efficacy (ED50 or equivalent) | Reference(s) |

| PF-05089771 | Sulfonamide | Potent and selective Nav1.7 inhibition | Mouse formalin test | Synergistic analgesic effects with pregabalin | |

| DS-1971a | Sulfonamide | Potent and selective Nav1.7 inhibitor | Partial sciatic nerve ligation (PSNL) model mice | ED50 of 0.32 mg/kg, p.o. for thermal hypersensitivity | |

| MK-2075 | Small molecule | Human Nav1.7 IC50 of 0.149 µM | Mouse tail flick latency, rhesus thermode heat withdrawal | Predicted clinical efficacious total plasma concentration of 3.9–5.3 µM | |

| QLS-81 | α-aminoamide derivative | IC50 of 3.5 ± 1.5 µM on Nav1.7 | Spinal nerve injury-induced neuropathic pain, formalin-induced inflammatory pain in mice | Dose-dependent alleviation of pain at 2, 5, 10 mg/kg/day, i.p. | |

| Ralfinamide | α-aminoamide derivative | IC50 of 37.1 ± 2.9 µM on Nav1.7 | Animal models of inflammatory and neuropathic pain | Anti-nociceptive activity demonstrated | |

| JNJ-63955918 | Synthetic peptide (tarantula venom analog) | Highly selective for Nav1.7 | Rat models of pain | Profound pain inhibition at well-tolerated doses | |

| sTsp1a | Synthetic peptide (Tarantula venom) | IC50 of 10.3 nM on hNav1.7 | Rodent model of Irritable Bowel Syndrome | Alleviated chronic visceral pain | |

| Compound 25 | bis-guanidinium analog of saxitoxin | >600-fold selectivity over off-target sodium channel isoforms | Preclinical model of acute pain | Efficacious | |

| DWP-17061 | Not specified | Selective Nav1.7 inhibitor | Freund's complete adjuvant (FCA) mouse model | Relieved inflammatory pain with excellent efficacy | |

| Mexiletine | Non-selective sodium channel blocker | IC50: 227 ± 14 µM (at -140 mV), 12 ± 1 µM (at -70 mV) on hNav1.7 in HEK293 cells | Used for treating peripheral neuropathy and Nav1.7-related pain syndromes | State-dependent block demonstrated |

Key Preclinical Experimental Protocols

The evaluation of Nav1.7 inhibitors relies on a combination of in vitro electrophysiology assays to determine potency and selectivity, and in vivo behavioral models to assess analgesic efficacy.

In Vitro Electrophysiology: Whole-Cell Patch Clamp

This is the gold standard for characterizing the potency and mechanism of action of Nav1.7 inhibitors.

-

Cell Lines: Human embryonic kidney (HEK293) cells or Chinese hamster ovary (CHO) cells stably expressing the human Nav1.7 channel (hNav1.7) are commonly used. Some studies also utilize cell lines endogenously expressing Nav1.7, such as the human rhabdomyosarcoma TE671 cells, or dissociated dorsal root ganglion (DRG) neurons from rodents.

-

Recording Configuration: The whole-cell patch-clamp technique is employed to record sodium currents.

-

Solutions:

-

Internal (Pipette) Solution (example for recording from DRG neurons): Contains (in mM): 136 K-gluconate, 10 NaCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP, adjusted to pH 7.3 with KOH.

-

External (Bath) Solution (example for recording from DRG neurons): Contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, adjusted to pH 7.3 with NaOH. To isolate sodium currents, potassium and calcium channel blockers (e.g., 4-aminopyridine and CdCl2) may be added.

-

-

Voltage Protocols:

-

Resting State Inhibition: Cells are held at a hyperpolarized potential (e.g., -120 mV) where most channels are in the resting state. The test compound is applied, and the reduction in current elicited by a depolarizing pulse is measured.

-

Inactivated State Inhibition: Cells are held at a more depolarized potential (e.g., -70 mV) to induce channel inactivation. The compound's ability to inhibit the remaining current is assessed. Many Nav1.7 inhibitors exhibit state-dependent binding, showing higher potency for the inactivated state.

-

Use-Dependent Inhibition: Repetitive depolarizing pulses are applied to mimic neuronal firing. A greater degree of block with successive pulses indicates use-dependent inhibition.

-

-

Data Analysis: Concentration-response curves are generated to calculate the half-maximal inhibitory concentration (IC50) for the compound under different conditions.

In Vivo Models of Pain

A variety of animal models are used to simulate different pain states and evaluate the analgesic efficacy of Nav1.7 inhibitors.

-

Neuropathic Pain Models:

-

Chronic Constriction Injury (CCI): This model involves loose ligation of the sciatic nerve, leading to the development of thermal and mechanical hyperalgesia. Increased expression of Nav1.7 in the DRG is observed in this model.

-

Spinal Nerve Ligation (SNL): Involves the ligation of a spinal nerve (e.g., L5), also resulting in neuropathic pain behaviors.

-

Spared Nerve Injury (SNI): Two of the three terminal branches of the sciatic nerve (the tibial and common peroneal nerves) are ligated and transected, leaving the sural nerve intact.

-

Chemotherapy-Induced Peripheral Neuropathy (CIPN): Induced by the administration of chemotherapeutic agents, leading to thermal and mechanical sensitivity.

-

-

Inflammatory Pain Models:

-

Complete Freund's Adjuvant (CFA) Model: An intraplantar injection of CFA induces a localized and persistent inflammation, resulting in thermal hyperalgesia and mechanical allodynia.

-

Carrageenan-Induced Paw Edema: A model of acute inflammation where carrageenan is injected into the paw.

-

Formalin Test: Involves the subcutaneous injection of a dilute formalin solution into the paw, which elicits a biphasic pain response (an acute phase followed by a tonic, inflammatory phase).

-

-

Post-Operative Pain Model:

-

Plantar Incision Model: A surgical incision is made on the plantar surface of the hind paw to mimic postoperative pain.

-

-

Behavioral Assays:

-

Mechanical Allodynia/Hyperalgesia: Assessed using von Frey filaments, which are applied to the paw with increasing force to determine the paw withdrawal threshold.

-

Thermal Hyperalgesia: Measured using the Hargreaves test (radiant heat source) or a hot/cold plate test, where the latency to paw withdrawal is recorded.

-

Visualizing Key Concepts in Nav1.7 Drug Discovery

The following diagrams, created using the DOT language for Graphviz, illustrate important aspects of Nav1.7 preclinical research.

Nav1.7 Signaling in Pain Transmission

Caption: Role of Nav1.7 in initiating and propagating pain signals from the periphery to the CNS.

General Experimental Workflow for Preclinical Nav1.7 Inhibitor Testing

Caption: A typical workflow for the preclinical evaluation of novel Nav1.7 inhibitors.

Challenges in Translating Preclinical Data to Clinical Efficacy

Caption: Key discrepancies between preclinical testing and clinical trial design for Nav1.7 inhibitors.

Conclusion and Future Directions

The preclinical data for Nav1.7 inhibitors strongly support its role as a key mediator of pain signaling. A diverse array of small molecules, peptides, and other modalities have demonstrated promising activity in various animal models. However, the translation of these preclinical findings into clinical efficacy has been challenging. Key reasons for this disconnect may include the choice of preclinical models, which often favor inflammatory over neuropathic pain, and differences in dosing regimens and primary endpoints between preclinical and clinical studies.

Future preclinical research should aim to bridge this translational gap by incorporating more clinically relevant models, such as those for neuropathic pain, and employing experimental designs that better mimic clinical trial protocols, including chronic dosing and the assessment of spontaneous pain. Furthermore, a deeper understanding of the interplay between Nav1.7 and other ion channels, such as Nav1.8, and signaling pathways, like the endogenous opioid system, will be crucial for the successful development of the next generation of Nav1.7-targeted analgesics. Despite the hurdles, the compelling genetic validation of Nav1.7 continues to make it a high-priority target in the search for safe and effective non-opioid pain therapeutics.

References

- 1. Preclinical Animal Models to Investigate the Role of Nav1.7 Ion Channels in Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preclinical Animal Models to Investigate the Role of Nav1.7 Ion Channels in Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Mining the NaV1.7 interactome: Opportunities for chronic pain therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide for Researchers and Drug Development Professionals

The voltage-gated sodium channel Nav1.7 has emerged as a critical target in the quest for novel analgesics. Its preferential expression in peripheral sensory neurons and its crucial role in pain signaling pathways have made it an attractive candidate for the development of non-opioid pain therapeutics. However, the high degree of homology among the nine different Nav channel subtypes presents a significant challenge in developing inhibitors with a high degree of selectivity. Off-target inhibition of other Nav subtypes can lead to undesirable side effects, including cardiovascular and central nervous system complications. This technical guide provides a comprehensive overview of the selectivity profiles of prominent Nav1.7 inhibitors, details the experimental protocols used to determine this selectivity, and illustrates the key signaling pathways and experimental workflows.

Data Presentation: Selectivity Profiles of Nav1.7 Inhibitors

The following tables summarize the quantitative data for several Nav1.7 inhibitors, showcasing their potency and selectivity across various Nav channel subtypes. The data is presented as half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to block 50% of the channel's activity. A lower IC50 value indicates higher potency. The selectivity fold is calculated by dividing the IC50 for the off-target Nav subtype by the IC50 for Nav1.7, with a higher number indicating greater selectivity for Nav1.7.

| Inhibitor | Nav1.7 IC50 (nM) | Nav1.1 IC50 (nM) | Selectivity Fold (vs. Nav1.1) | Nav1.2 IC50 (nM) | Selectivity Fold (vs. Nav1.2) | Nav1.3 IC50 (nM) | Selectivity Fold (vs. Nav1.3) | Nav1.4 IC50 (nM) | Selectivity Fold (vs. Nav1.4) | Nav1.5 IC50 (nM) | Selectivity Fold (vs. Nav1.5) | Nav1.6 IC50 (nM) | Selectivity Fold (vs. Nav1.6) | Nav1.8 IC50 (nM) | Selectivity Fold (vs. Nav1.8) | Reference |

| PF-05089771 | 11 (human) | 850 | ~77 | 110 | 10 | 11000 | ~1000 | 10000 | ~909 | 25000 | ~2273 | 160 | ~15 | >10000 | >909 | [1][2] |

| ST-2262 | 72 (human) | >100000 | >1389 | >100000 | >1389 | 65300 | ~907 | 80700 | ~1121 | >100000 | >1389 | 17900 | ~249 | >100000 | >1389 | [3][4] |

| GNE-0439 | 340 (human) | - | - | - | - | - | - | - | - | 38300 | ~113 | - | - | - | - | |

| QLS-81 | 3500 (human) | - | - | - | - | - | - | 37300 | ~11 | 15400 | ~4.4 | - | - | - | - |

Note: IC50 values can vary depending on the experimental conditions and cell types used. The data presented here is for comparative purposes.

Experimental Protocols

The determination of Nav1.7 inhibitor selectivity relies on a variety of sophisticated in vitro techniques. The following are detailed methodologies for key experiments.

Patch-Clamp Electrophysiology

Patch-clamp electrophysiology is the gold standard for characterizing ion channel modulators, providing direct measurement of ion channel activity.

a. Manual Patch-Clamp

-

Cell Preparation: Human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably expressing the human Nav channel subtype of interest (e.g., Nav1.7, Nav1.5) are cultured on glass coverslips.

-

Solutions:

-

External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH adjusted to 7.4 with NaOH.

-

Internal Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES, pH adjusted to 7.3 with CsOH.

-

-

Recording: Whole-cell patch-clamp recordings are performed using an amplifier and data acquisition system. Cells are held at a holding potential of -120 mV.

-

Voltage Protocols:

-

Resting State: A short depolarizing pulse (e.g., to 0 mV for 20 ms) is applied from the holding potential to elicit a peak inward sodium current.

-

Inactivated State: A long depolarizing pre-pulse (e.g., to -70 mV for 500 ms) is applied to induce channel inactivation before the test pulse.

-

-

Data Analysis: The peak current amplitude in the presence of varying concentrations of the inhibitor is measured and compared to the control current to determine the IC50 value.

b. Automated Patch-Clamp (e.g., Qube, PatchXpress, SyncroPatch)

-

Cell Preparation: A single-cell suspension of the stably transfected cell line is prepared.

-

System Setup: The automated patch-clamp system utilizes specialized multi-well plates for parallel recordings. The system automates the process of cell capture, sealing, and whole-cell formation.

-

Solutions and Protocols: Similar solutions and voltage protocols as manual patch-clamp are employed, adapted for the specific automated platform.

-

Throughput: Automated systems allow for high-throughput screening of compound libraries against a panel of Nav channel subtypes.

Fluorescence-Based Membrane Potential Assays (e.g., FLIPR)

These assays provide a higher throughput method for screening compounds by indirectly measuring ion channel activity.

-

Principle: A fluorescent dye that is sensitive to changes in membrane potential is loaded into the cells. Channel activation leads to membrane depolarization, which is detected as a change in fluorescence intensity.

-

Procedure:

-

Cells expressing the Nav channel of interest are plated in multi-well plates.

-

The cells are loaded with a membrane potential-sensitive dye.

-

A baseline fluorescence reading is taken.

-

A Nav channel activator (e.g., veratridine) is added to open the channels, followed by the test compound.

-

The change in fluorescence is measured over time.

-

-